molecular formula C7H7FN2O2 B1336665 4-Fluoro-3-methyl-2-nitroaniline CAS No. 147285-88-9

4-Fluoro-3-methyl-2-nitroaniline

Cat. No.: B1336665
CAS No.: 147285-88-9
M. Wt: 170.14 g/mol
InChI Key: WQXHQOALZFVLGK-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-nitroaniline: is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-3-methylaniline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration of reagents, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Fluoro-3-methyl-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the development of drugs targeting specific enzymes or receptors .

Industry: In the materials science field, this compound is investigated for its potential use in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for creating materials with specific characteristics .

Mechanism of Action

Comparison with Similar Compounds

  • 4-Fluoro-2-nitroaniline
  • 3-Fluoro-4-methyl-2-nitroaniline
  • 4-Fluoro-3-methyl-2-aminobenzene

Comparison: 4-Fluoro-3-methyl-2-nitroaniline is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and applications.

Properties

IUPAC Name

4-fluoro-3-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHQOALZFVLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438490
Record name 4-Fluoro-3-methyl-2-nitroanilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147285-88-9
Record name 4-Fluoro-3-methyl-2-nitroanilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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